molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Verucopeptin

Cat. No. B1147338
M. Wt: 896.086
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verucopeptin is a structurally complex macrocycle known for its diverse biological activities, including serving as a potent AMP-activated protein kinase (AMPK) agonist, an antibacterial agent, and a selective NFκB modulator. Its synthesis poses significant challenges due to the intricate nature of its molecular structure, which includes a pyranylated cyclodepsipeptide core (Zhang et al., 2020).

Synthesis Analysis

The biosynthesis and chemical diversification of Verucopeptin involve a combination of genetic manipulation and semisynthesis to produce sufficient quantities for study and application. This approach takes advantage of the molecule's intrinsic reactivity, including an interchangeable hemiketal pyrane and an opened keto along with an adjacent alkene (Zhang et al., 2020). A notable achievement in the synthesis of Verucopeptin is the concise assembly of its tetrahydropyranyl side chain, a crucial element for its antitumor activity against multidrug-resistant cancers, achieved through a 12-step process in the longest linear sequence (Sun et al., 2022).

Molecular Structure Analysis

The elucidation of Verucopeptin's structure, particularly the determination of the absolute stereochemistry of its metabolite, was achieved through chemical degradation and spectroscopic analyses. This process revealed a complex stereochemical arrangement that contributes to its function as a HIF-1 signaling inhibitor, offering potential as a lead compound for anticancer chemotherapy (Yoshimura et al., 2015).

Chemical Reactions and Properties

Verucopeptin's chemical reactivity is highlighted by its synthesis strategies, which involve fragment condensation to construct its cyclodepsipeptide core, showcasing a [2 + 2 + 2]-fragment condensation strategy. This macrocyclic structure is established through macrolactamization, demonstrating Verucopeptin's complex chemical behavior and reactivity (Hale et al., 2001).

Physical Properties Analysis

The physical properties of Verucopeptin, such as its solubility, melting point, and stability, are directly influenced by its molecular structure and chemical composition. While specific studies focusing on these attributes were not identified in this search, such properties are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of Verucopeptin, including its reactivity with other molecules and stability under various conditions, play a significant role in its biological activities and potential therapeutic applications. The biosynthetic origin of its tetrahydropyranyl side chain, derived from acetate and propionate units, exemplifies the intricate chemical processes involved in its production and the potential for chemical modification (Tsantrizos et al., 1997).

Scientific Research Applications

  • Antitumor Antibiotic Properties : Verucopeptin has been identified as an effective antitumor antibiotic, particularly against multidrug-resistant (MDR) cancers. A study by Sun et al. (2022) focused on the synthesis of its tetrahydropyranyl side chain, highlighting its effectiveness against MDR cancers in vivo and paving the way for structural modifications and further clinical applications (Sun et al., 2022).

  • Inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) : Takahashi et al. (2019) reported the total synthesis of verucopeptin, emphasizing its role as an inhibitor of hypoxia-inducible factor 1 (HIF-1), a significant target for cancer chemotherapy (Takahashi et al., 2019).

  • Biosynthesis and Diversification for Medical Applications : Zhang et al. (2020) proposed a biosynthesis pathway for verucopeptin, aiming to increase its supply and diversify its structure through genetic manipulation. This approach led to the creation of analogs with potent effects as AMP-activated protein kinase (AMPK) agonists, antibacterial agents, and NFκB modulators (Zhang et al., 2020).

  • Structural Elucidation for Chemotherapy : Yoshimura et al. (2015) determined the absolute stereochemistry of verucopeptin, finding its potential as a lead compound for anticancer chemotherapy due to its ability to attenuate HIF-1α and mTORC1 pathway (Yoshimura et al., 2015).

  • Origin of the Tetrahydropyranyl Side Chain : The study by Tsantrizos et al. (1997) investigated the biosynthesis of verucopeptin's tetrahydropyranyl side chain, crucial for its antitumor properties (Tsantrizos et al., 1997).

  • Dual Targeting of v-ATPase and mTORC1 Signaling : Turocy and Crawford (2020) highlighted verucopeptin's therapeutic potential in combating MDR cancer cell types by targeting v-ATPase and mTORC1 signaling (Turocy & Crawford, 2020).

  • Initial Discovery and Biological Activity : Nishiyama et al. (1993) isolated verucopeptin from Actinomadura verrucosospora and demonstrated its cytotoxicity and specific in vivo activity against B16 melanoma (Nishiyama et al., 1993).

  • Strategy for the Cyclodepsipeptide Core Synthesis : Hale, Lazarides, and Cai (2001) described an efficient strategy for obtaining the cyclodepsipeptide core of verucopeptin, critical for its antitumor properties (Hale et al., 2001).

  • Pharmacological Targeting of Vacuolar H+-ATPase : Wang et al. (2020) identified verucopeptin as a strong inhibitor of both v-ATPase activity and mTORC1 signaling, indicating its efficacy against MDR cancer cell proliferation and tumor growth (Wang et al., 2020).

Future Directions

For elucidation of the mode of action of Verucopeptin in more detail, investigation of various derivatives of Verucopeptin is necessary . This could potentially lead to new insights into its mechanism of action and its potential use in cancer chemotherapy.

properties

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verucopeptin

Citations

For This Compound
145
Citations
L Zhang, Y Wang, W Huang, Y Wei, Z Jiang… - Organic …, 2020 - ACS Publications
A synthesis program for structurally complex macrocycles is very challenging. Herein, we propose a biosynthesis pathway of the pyranylated cyclodepsipeptide verucopeptin to make …
Number of citations: 7 pubs.acs.org
A Yoshimura, S Nishimura, S Otsuka, A Hattori… - Organic …, 2015 - ACS Publications
The transcriptional factor, hypoxia inducible factor-1 (HIF-1), is a promising target for cancer chemotherapy. From an actinomycete, verucopeptin (1) was identified as a HIF-1 signaling …
Number of citations: 23 pubs.acs.org
A Yoshimura, S Kishimoto, S Nishimura… - The Journal of …, 2014 - ACS Publications
… and verucopeptin… verucopeptin for predicting the stereochemistry of a 1,3,5-trimethyl-substituted aliphatic chain. Analysis of the 1 H NMR data for the fragment structures of verucopeptin …
Number of citations: 14 pubs.acs.org
Y NISHIYAMA, K SUGAWARA, K TOMITA… - The Journal of …, 1993 - jstage.jst.go.jp
… verucopeptin wasrecovered from the fermentation broth with butanol and purified by a series of chromatographies. Verucopeptin … properties and biological activity of verucopeptin. …
Number of citations: 38 www.jstage.jst.go.jp
Y Sun, W Tang, M Wang, H Ni… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Chemically, N1 nitrogen of piperazic acid is more nucleophilic than N2 nitrogen, but amide bonds predominantly formed at N2 nitrogen are prevalent in …
Number of citations: 4 onlinelibrary.wiley.com
Y Sun, W Tang, H Ni, M Wang, B Huang… - Chemical …, 2022 - pubs.rsc.org
A concise synthesis of the tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic cyclodepsipeptide efficacious against MDR cancers in vivo, is achieved using 12 steps in …
Number of citations: 3 pubs.rsc.org
YS Tsantrizos, J Shen, LA Trimble - Tetrahedron letters, 1997 - Elsevier
The biosynthesis of the tetrahydropyranyl side chain of verucopeptin (1) in cultures of Actinomadura verrucosospora was investigated. Incorporation experiments using 13 C-labeled …
Number of citations: 4 www.sciencedirect.com
K SUGAWARA, S TODA, T MORIYAMA… - The Journal of …, 1993 - jstage.jst.go.jp
… Thestructure of a newantibiotic verucopeptin has beendetermined bythe spectroscopic … describes the structure elucidation of verucopeptin. General Characteristics Verucopeptin (1) was …
Number of citations: 36 www.jstage.jst.go.jp
KJ Hale, L Lazarides, J Cai - Organic Letters, 2001 - ACS Publications
… strategy for the cyclodepsipeptide core of verucopeptin. … identical sequence prevails in verucopeptin. As a consequence, … pathway to molecules with the verucopeptin core structure. We …
Number of citations: 16 pubs.acs.org
X Yang - 2000 - spectrum.library.concordia.ca
… The antitumor metabolite verucopeptin ( 89 ) is structurally … Based on the chemical structure of verucopeptin, the … of verucopeptin.* *Please refer to dissertation for diagrams …
Number of citations: 7 spectrum.library.concordia.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.